(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
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Overview
Description
(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[310]hexane is a bicyclic organic compound characterized by the presence of a trifluoromethyl group and a dioxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-4-(trifluoromethyl)cyclohexane and suitable reagents for the formation of the dioxabicyclohexane ring.
Cyclization Reaction: The key step involves a cyclization reaction to form the dioxabicyclohexane ring. This can be achieved through intramolecular cyclization using specific catalysts and reaction conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups such as amines or thiols.
Scientific Research Applications
(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-Bromo-5-methylpyridine
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is unique due to its bicyclic structure and the presence of both a trifluoromethyl group and a dioxabicyclohexane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1S,4R,5R)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-5-2-10-4(3(5)11-5)6(7,8)9/h3-4H,2H2,1H3/t3-,4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYGICZVQNKGE-WDCZJNDASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(C1O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CO[C@H]([C@H]1O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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